N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide
Overview
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .
Synthesis Analysis
An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide are enzymes such as acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biochemical processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate digestion.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, which can lead to alterations in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Similarly, the inhibition of α-glucosidase can disrupt carbohydrate digestion, affecting glucose metabolism .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzyme being inhibited. For instance, inhibiting acetylcholinesterase can lead to an overstimulation of cholinergic neurons, while inhibiting α-glucosidase can lead to a reduction in postprandial hyperglycemia .
Future Directions
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-5-2-9-8(14-5)11-7(12)6-3-13-4-10-6/h2,6,10H,3-4H2,1H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIIPFMJIYPTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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